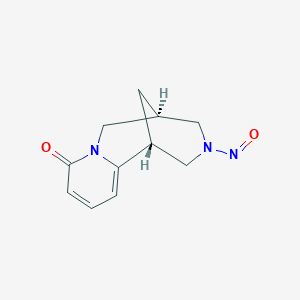
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together and attached to a hexadecanoate (palmitic acid) chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of glucose derivatives with hexadecanoic acid. The process can be carried out using various catalysts and under different conditions to optimize yield and purity. Common methods include:
Chemical Glycosylation: This involves the use of glycosyl donors and acceptors in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).
Enzymatic Synthesis: Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, offering a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield glucose and hexadecanoic acid.
Oxidation: The hydroxyl groups on the glucose moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Esterification and Transesterification: The hexadecanoate chain can participate in esterification or transesterification reactions to form different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Esterification: Catalysts such as sulfuric acid (H2SO4) or enzymes like lipases.
Major Products
Hydrolysis: Glucose and hexadecanoic acid.
Oxidation: Aldehydes or carboxylic acids derived from glucose.
Esterification: Various ester derivatives depending on the reactants used.
Applications De Recherche Scientifique
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable materials and as an additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in carbohydrate metabolism or cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide composed of two glucose molecules linked by an α(1→4) bond.
Uniqueness
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is unique due to the presence of the hexadecanoate chain, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other simple disaccharides and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
376646-04-7 |
|---|---|
Formule moléculaire |
C₂₈H₅₂O₁₂ |
Poids moléculaire |
580.71 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Palmitate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


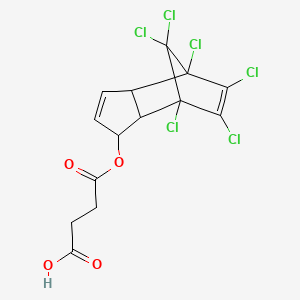
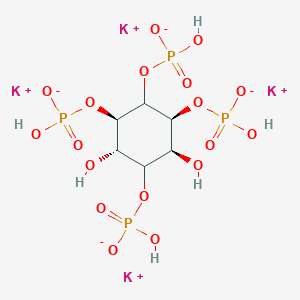
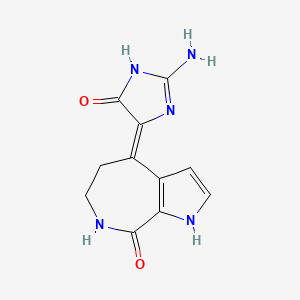
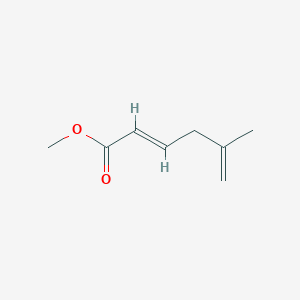
![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)


